PHD-2 Inhibitory Potency: Carbamoyl Derivative vs. 5-Chloro Analog vs. Clinical Candidate FG-4592
The carbamoyl derivative synthesized directly from 3-(1,3-benzoxazol-2-yl)propanoic acid is a validated human PHD-2 inhibitor. In a direct head-to-head assay, its IC50 was measured against the analogous 5-chloro-benzoxazole derivative and the clinical standard FG-4592 (roxadustat). The target-derived inhibitor demonstrated an IC50 of 2.24 µM, providing an intermediate potency profile between the more potent but structurally deviated 5-chloro analog and the clinically validated standard [1].
| Evidence Dimension | Inhibitory potency against human PHD-2 enzyme (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.24 µM (for 3-[(1,3-benzoxazol-2-yl)carbamoyl]propanoic acid, derived from the target compound) |
| Comparator Or Baseline | 3-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]propanoic acid: IC50 = 1.32 µM; FG-4592 (roxadustat): IC50 = 2.21 µM |
| Quantified Difference | The target-derived inhibitor is 1.7-fold less potent than its 5-chloro analog but exhibits comparable potency to the clinical candidate FG-4592. |
| Conditions | Mass spectrometry-based assay; pH 7.8; Homo sapiens PHD-2 catalytic domain (residues 181-426) |
Why This Matters
This data confirms that the unsubstituted benzoxazole scaffold provides a unique balance of potency that is distinct from its simple halogenated analog, making it a critical intermediate for developing novel PHD-2 inhibitors with potentially differentiated pharmacokinetic properties.
- [1] Chong, M., Toh, L., Tumber, A., et al. Evaluation of 3-carbamoylpropanoic acid analogs as inhibitors of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzymes. Medicinal Chemistry Research, 2021, 30, 977-986. View Source
